![molecular formula C21H20FNO4 B2794136 3-(4-氟苯基)-9-(3-甲氧基丙基)-9,10-二氢-8,7-氧杂环己诺[8,7-e][1,3]噁唑啉-4(8H)-酮 CAS No. 1010905-73-3](/img/structure/B2794136.png)

3-(4-氟苯基)-9-(3-甲氧基丙基)-9,10-二氢-8,7-氧杂环己诺[8,7-e][1,3]噁唑啉-4(8H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

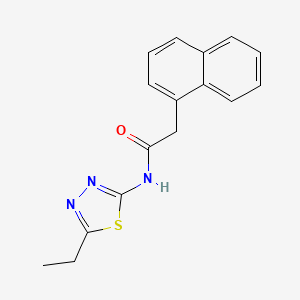

Researchers have successfully synthesized this compound through a multistep synthetic route. The process involves the combination of appropriate starting materials, followed by cyclization reactions to form the oxazinone ring. The fluorophenyl and methoxypropyl substituents play a crucial role in enhancing the compound’s biological activity .

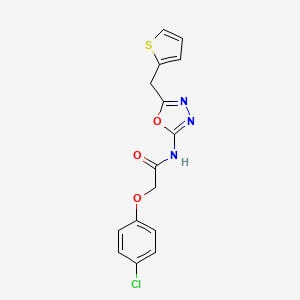

Molecular Structure Analysis

The molecular structure of 3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one comprises a chromeno[8,7-e][1,3]oxazinone core with a 4-fluorophenyl group and a 3-methoxypropyl side chain. The fluorine atom contributes to the compound’s lipophilicity, affecting its pharmacokinetic properties. The oxazinone ring imparts rigidity to the structure, potentially influencing binding interactions with biological targets .

Chemical Reactions Analysis

The compound’s reactivity profile includes potential nucleophilic substitutions, ring-opening reactions, and oxidative processes. Researchers have explored its behavior under various reaction conditions to understand its synthetic versatility and potential for derivatization .

Physical and Chemical Properties Analysis

科学研究应用

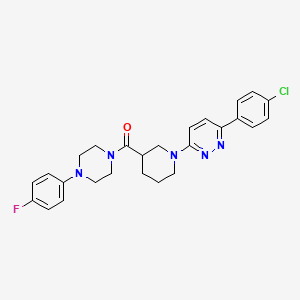

新型激酶抑制剂

研究已确定取代的 N-(4-(2-氨基吡啶-4-氧基)-3-氟苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-羧酰胺作为有效的和选择性的 Met 激酶抑制剂,在癌症治疗中显示出巨大的潜力。一种这样的化合物在 Met 依赖的人类胃癌模型中表现出完全的肿瘤停滞,突出了类似化合物在肿瘤学中的治疗潜力 (Schroeder 等人,2009)。

光致变色恶嗪

合成了一系列光致变色 [1,3] 恶嗪,以研究它们在溶液和刚性聚合物基质中的光化学性质。这些化合物以稠合杂环为特征,表现出独特的光响应行为,表明在材料科学和光药理学中的应用 (Deniz 等人,2009)。

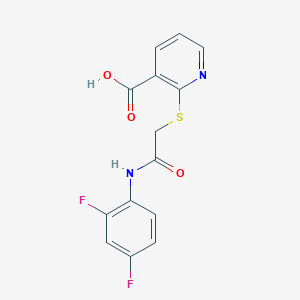

细胞色素 P-450 关联

[3H]GBR 12935 与人血小板结合的研究揭示了与细胞色素 P-450 系统的关联,表明对理解药物相互作用和代谢有影响 (Norlén & Allard,1997)。

晶体结构分析

相关化合物的合成和晶体结构分析提供了对分子构型的见解,这对于理解反应性以及设计具有所需性质的新材料至关重要 (Liang,2009)。

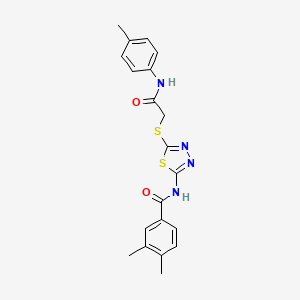

抗菌和抗癌活性

已经探索了稠合恶嗪衍生物的化学和药理活性,包括抗氧化和抗癌特性。此类研究突出了恶嗪类化合物在开发新治疗剂中的多功能性 (Mahmoud 等人,2017)。

作用机制

Although the exact mechanism of action remains under investigation, preliminary studies suggest that 3-(4-fluorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one may exhibit anti-proliferative effects. It likely interacts with cellular targets involved in cancer cell growth and survival. Further mechanistic studies are warranted to elucidate its precise mode of action .

安全和危害

未来方向

属性

IUPAC Name |

3-(4-fluorophenyl)-9-(3-methoxypropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c1-25-10-2-9-23-11-17-19(27-13-23)8-7-16-20(24)18(12-26-21(16)17)14-3-5-15(22)6-4-14/h3-8,12H,2,9-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPOFWCUFPFYCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2794054.png)

![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2794056.png)

![1-[(5S)-2,2,5-Trimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2794057.png)

![5-Hydroxymethyl-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B2794059.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2794060.png)

![1-[(2-Fluorophenyl)methyl]-4-(2-methoxy-5-methylphenyl)pyrazine-2,3-dione](/img/structure/B2794063.png)

![3-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2794069.png)

![1-(Oxiran-2-yl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2794072.png)